

Elucidation of the Chemical Structure of Boc-NH-PEG6-CH2COOH: A Technical Guide

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Compound of Interest

Compound Name: Boc-NH-PEG6-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation required for the structural elucidation of **Boc-NH-PEG6-CH2COOH**, a heterobifunctional PEG linker critical in bioconjugation and drug delivery. This document outlines the expected outcomes from key analytical techniques, provides detailed experimental protocols, and presents data in a clear, structured format for easy reference.

Chemical Identity and Properties

Boc-NH-PEG6-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of six ethylene glycol units, conferring hydrophilicity and flexibility to the linker.

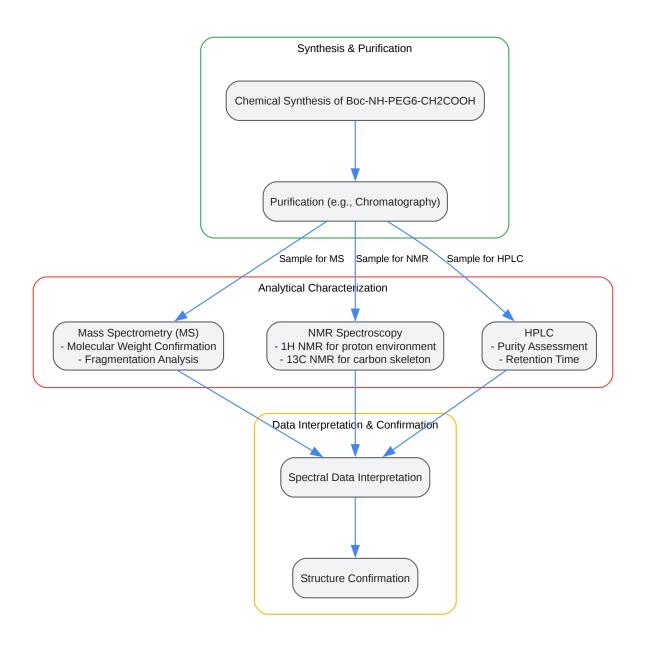


Property	Value	Source
Chemical Name	2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy) ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid	N/A
Molecular Formula	C19H37NO10	[1]
Molecular Weight	439.50 g/mol	[1]
CAS Number	391684-36-9	[1]
Appearance	Colorless to light yellow liquid or solid-liquid mixture	[1][2]
Purity	≥97% (typically determined by NMR or HPLC)	

Structural Elucidation Workflow

The structural confirmation of **Boc-NH-PEG6-CH2COOH** relies on a combination of spectroscopic and chromatographic techniques. The general workflow is designed to confirm the molecular weight, identify key functional groups, and verify the connectivity of the atoms.





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Caption: A general workflow for the synthesis and structural elucidation of **Boc-NH-PEG6-CH2COOH**.

Spectroscopic Data



While specific spectra for this exact compound are not widely published, the following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, and the expected mass spectrometric data, based on the analysis of similar PEG derivatives and Boc-protected compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.4	br s	1H	NH-Boc
~4.15	S	2H	O-CH ₂ -COOH
~3.75 - 3.55	m	24H	O-CH2-CH2-O (PEG backbone)
~3.50	t	2H	CH2-CH2-O-CH2- COOH
~3.30	q	2H	Boc-NH-CH ₂
1.44	S	9H	С(СН3)3

Predicted ¹³C NMR Data (100 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~172.0	СООН
~156.0	NH-C=O
~79.5	C(CH ₃) ₃
~71.5 - 70.0	O-CH2-CH2-O (PEG backbone)
~69.0	O-CH ₂ -COOH
~40.5	Boc-NH-CH ₂
28.4	C(CH ₃) ₃

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

lon	Calculated m/z
[M+H] ⁺	440.24
[M+Na]+	462.22
[M+K] ⁺	478.19

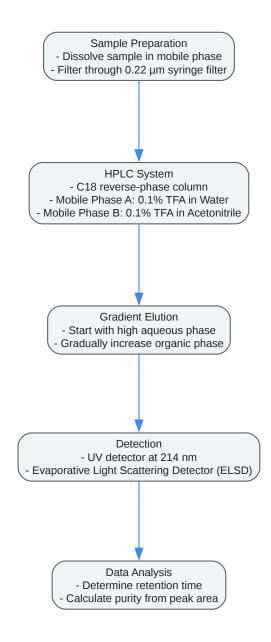
Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structural elucidation of **Boc-NH-PEG6-CH2COOH**.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed to assess the purity of the compound.





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Caption: Experimental workflow for HPLC analysis of **Boc-NH-PEG6-CH2COOH**.

Instrumentation:



- HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

Reagents:

- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
- Sample: **Boc-NH-PEG6-CH2COOH** dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

Procedure:

- Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
- Inject 10 μL of the sample.
- Run a linear gradient from 5% to 95% B over 20 minutes.
- Maintain 95% B for 5 minutes.
- Return to the initial conditions over 1 minute and re-equilibrate for 4 minutes.
- Monitor the elution profile using the UV detector at 214 nm and/or the ELSD.
- The purity is calculated based on the area of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.



Reagents:

- Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03%
 (v/v) Tetramethylsilane (TMS) as an internal standard.
- Sample: 5-10 mg of Boc-NH-PEG6-CH2COOH.

Procedure:

- Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1 second.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
- Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A larger number
 of scans will be required compared to the ¹H spectrum.
- Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts relative to TMS (0.00 ppm).

Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of the compound.

Instrumentation:

• Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

Reagents:

Solvent: A mixture of HPLC-grade water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid.



• Sample: **Boc-NH-PEG6-CH2COOH** at a concentration of approximately 10-100 μg/mL.

Procedure:

- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min) or inject it into an LC system that flows into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
- Analyze the resulting spectrum for the protonated molecule [M+H]⁺ and other common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The presence of these ions will confirm the molecular weight of the compound.

Conclusion

The structural elucidation of **Boc-NH-PEG6-CH2COOH** is a critical step in its application for research and drug development. By employing a combination of HPLC, NMR, and MS, a comprehensive characterization of this important PEG linker can be achieved. The data and protocols presented in this guide provide a solid framework for the successful analysis and confirmation of the structure and purity of **Boc-NH-PEG6-CH2COOH**.

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